Cas no 161798-73-8 (3-((4-Fluorobenzyl)amino)propan-1-ol)

3-((4-Fluorobenzyl)amino)propan-1-ol Propiedades químicas y físicas
Nombre e identificación
-
- 3-((4-Fluorobenzyl)amino)propan-1-ol
- 3-[(4-fluorobenzyl)amino]propan-1-ol(SALTDATA: HCl)
- 3-[(4-fluorophenyl)methylamino]propan-1-ol
- 1-Propanol, 3-[[(4-fluorophenyl)methyl]amino]-
- 3-(4-fluorobenzylamino)-1-propanol
- AC1NDVOS
- AG-E-11526
- Ambcb4004364
- CTK0A9682
- SureCN4262728
- DB-183056
- 3-{[(4-FLUOROPHENYL)METHYL]AMINO}PROPAN-1-OL
- 3-[(4-fluorobenzyl)amino]propan-1-ol
- G55424
- WUANPVZFFZNHAA-UHFFFAOYSA-N
- 161798-73-8
- CHEMBRDG-BB 4004364
- SCHEMBL4262728
- DTXSID20404506
- AKOS002658079
- CS-0266547
- 3-([(4-FLUOROPHENYL)METHYL]AMINO)PROPAN-1-OL
- EN300-167215
-
- MDL: MFCD05863665
- Renchi: InChI=1S/C10H14FNO/c11-10-4-2-9(3-5-10)8-12-6-1-7-13/h2-5,12-13H,1,6-8H2
- Clave inchi: WUANPVZFFZNHAA-UHFFFAOYSA-N
- Sonrisas: C(CNCC1=CC=C(C=C1)F)CO
Atributos calculados
- Calidad precisa: 183.10600
- Masa isotópica única: 183.105942232g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 5
- Complejidad: 124
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 32.3Ų
- Xlogp3: 1.1
Propiedades experimentales
- PSA: 32.26000
- Logp: 1.68860
3-((4-Fluorobenzyl)amino)propan-1-ol Información de Seguridad
3-((4-Fluorobenzyl)amino)propan-1-ol Datos Aduaneros
- Código HS:2922199090
- Datos Aduaneros:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-((4-Fluorobenzyl)amino)propan-1-ol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-167215-1.0g |
3-{[(4-fluorophenyl)methyl]amino}propan-1-ol |
161798-73-8 | 95% | 1g |
$584.0 | 2023-06-04 | |
Enamine | EN300-167215-5.0g |
3-{[(4-fluorophenyl)methyl]amino}propan-1-ol |
161798-73-8 | 95% | 5g |
$1695.0 | 2023-06-04 | |
Enamine | EN300-167215-0.1g |
3-{[(4-fluorophenyl)methyl]amino}propan-1-ol |
161798-73-8 | 95% | 0.1g |
$176.0 | 2023-06-04 | |
Enamine | EN300-167215-0.5g |
3-{[(4-fluorophenyl)methyl]amino}propan-1-ol |
161798-73-8 | 95% | 0.5g |
$457.0 | 2023-06-04 | |
Aaron | AR001WKT-50mg |
1-Propanol, 3-[[(4-fluorophenyl)methyl]amino]- |
161798-73-8 | 95% | 50mg |
$188.00 | 2025-04-03 | |
1PlusChem | 1P001WCH-100mg |
1-Propanol, 3-[[(4-fluorophenyl)methyl]amino]- |
161798-73-8 | 95% | 100mg |
$87.00 | 2024-06-20 | |
1PlusChem | 1P001WCH-5g |
1-Propanol, 3-[[(4-fluorophenyl)methyl]amino]- |
161798-73-8 | 95% | 5g |
$334.00 | 2024-06-20 | |
A2B Chem LLC | AA87777-50mg |
1-Propanol, 3-[[(4-fluorophenyl)methyl]amino]- |
161798-73-8 | 95% | 50mg |
$55.00 | 2024-04-20 | |
Aaron | AR001WKT-10g |
1-Propanol, 3-[[(4-fluorophenyl)methyl]amino]- |
161798-73-8 | 95% | 10g |
$3485.00 | 2023-12-15 | |
A2B Chem LLC | AA87777-100mg |
1-Propanol, 3-[[(4-fluorophenyl)methyl]amino]- |
161798-73-8 | 95% | 100mg |
$59.00 | 2024-04-20 |
3-((4-Fluorobenzyl)amino)propan-1-ol Literatura relevante
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1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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